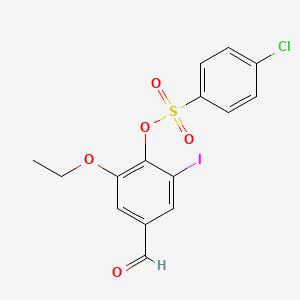

![molecular formula C20H17N3O2 B2728114 N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-methoxybenzenecarboxamide CAS No. 306979-32-8](/img/structure/B2728114.png)

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-methoxybenzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-methoxybenzenecarboxamide, also known as DHQZ-33, is a novel small molecule that has shown potential in various scientific research applications. It is a synthetic compound that was first synthesized in 2015 by researchers at the University of Illinois at Urbana-Champaign. Since then, DHQZ-33 has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Applications De Recherche Scientifique

Antitubercular Activity

Studies have shown that derivatives of 5,6-dihydro-8-methoxybenzo[h]quinazolin-2-amine exhibit significant antitubercular activity against Mycobacterium tuberculosis H37Rv strain. Compounds synthesized in this category, such as those containing the quinazolin-2-amine structure, have been evaluated for their in vitro antitubercular properties, demonstrating promising results at various concentrations. In vitro cytotoxicity data using THP-1 cells indicated that the most active compound is safe, as its MIC value is much lower than the cytotoxic value, suggesting potential for further development as antitubercular agents (Maurya et al., 2013).

Antihypertensive and Diuretic Properties

Quinazoline derivatives have been synthesized and evaluated for their diuretic, antihypertensive, and anti-diabetic potential in rats. Notably, one compound demonstrated potent activity in this series, suggesting the therapeutic potential of these derivatives in treating hypertension and related conditions (Rahman et al., 2014).

Catalytic Synthesis Applications

The Cp*Rh(III)-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one, leading to the formation of 2-aryl quinazolin-4(3H)-one derivatives, showcases the utility of quinazoline derivatives in synthetic chemistry. This method provides an efficient route to these compounds, offering moderate to excellent yields and demonstrating the versatility of quinazoline derivatives in chemical synthesis (Xiong et al., 2018).

Anticancer Activity

Quinazoline derivatives have also been investigated for their anticancer properties. Compounds with modifications in the quinazoline structure have shown significant cytotoxicity against various cancer cell lines. For instance, studies have identified compounds within this class that exhibit potent inhibitory activity against tubulin polymerization, a mechanism that disrupts microtubule formation in cancer cells, highlighting their potential as novel anticancer agents (Wang et al., 2014).

Mécanisme D'action

Target of Action

Similar compounds have been shown to exhibit potent inhibition against carbonic anhydrases (cas) .

Mode of Action

It’s known that similar compounds can inhibit the secretion of cytokines tnf-α and il-6 . This suggests that N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-methoxybenzenecarboxamide might interact with its targets to modulate the immune response.

Biochemical Pathways

The compound this compound may affect the NF-κB pathway, as indicated by the significant blocking of the activation and phosphorylation of IκBα, and the reduction in the expression of NLRP3 inflammatory vesicle-associated proteins . These effects could lead to the inhibition of the NF-κB pathway, which plays a crucial role in regulating the immune response to infection.

Pharmacokinetics

Similar compounds have been shown to have good oral bioavailability, which suggests that this compound might also have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

Similar compounds have been shown to have anti-neuroinflammatory effects , suggesting that this compound might also have similar effects.

Propriétés

IUPAC Name |

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2/c1-25-16-10-8-14(9-11-16)19(24)23-20-21-12-15-7-6-13-4-2-3-5-17(13)18(15)22-20/h2-5,8-12H,6-7H2,1H3,(H,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVQIFFBUBKSPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC=C3CCC4=CC=CC=C4C3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(Diethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2728034.png)

![4-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-5-yl)carbonyl]-](/img/structure/B2728035.png)

![[3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]-amine hydrochloride](/img/no-structure.png)

![2-((8-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2728039.png)

![2-(2,4-dichlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2728042.png)

![N-(3,5-difluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2728051.png)